molecular formula C16H16O2 B13093184 Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate

Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B13093184
M. Wt: 240.30 g/mol
InChI Key: QSLKPAYRVNKCFK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

Ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives, such as:

Ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 2-methyl-3-phenylbenzoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)15-11-7-10-14(12(15)2)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3

InChI Key

QSLKPAYRVNKCFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)C2=CC=CC=C2

Origin of Product

United States

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